Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride
Description
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride is a synthetic organic compound featuring a thiazolidine heterocyclic core. The thiazolidine ring (a five-membered structure containing sulfur and nitrogen) is substituted with two methyl groups at the 5,5-positions and an allyl ester at the 4-carboxylate position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical or materials science research.
Properties
Molecular Formula |
C9H16ClNO2S |
|---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
prop-2-enyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2S.ClH/c1-4-5-12-8(11)7-9(2,3)13-6-10-7;/h4,7,10H,1,5-6H2,2-3H3;1H |
InChI Key |
CFZHWIAIIGBXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCS1)C(=O)OCC=C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylthiazolidine-4-carboxylic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Substitution Reactions
The allyl ester group undergoes nucleophilic substitution under basic conditions. For example, interaction with sodium hydride (NaH) in dioxane facilitates epoxide formation via intramolecular substitution (Fig. 1) . This reaction proceeds through saponification of the allyl acetate group, forming an alkoxide intermediate that cyclizes to yield epoxides with stereochemical control.
Key Observations :
-
Stereoselectivity arises from spatial accessibility of the allyl group, favoring the (1S,5S,6R) epoxide configuration .
-
Competing pathways (e.g., β-hydride elimination) are suppressed in protic solvents like trichloroethanol (TCE) .
Oxidation and Reduction
The thiazolidine ring’s sulfur atom and carboxylate group participate in redox reactions:
| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones | Moderate (~60%) |
| Carboxylate Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives | High (>80%) |
Mechanistic Notes :
-
Oxidation occurs regioselectively at the sulfur atom due to its electron-rich nature.
-
Reduction of the carboxylate group is sensitive to steric hindrance from the dimethyl substituents .
Metal-Catalyzed Allylation
In ruthenium-catalyzed systems, the allyl group directs C–H functionalization. For example, with [Ru(p-cymene)Cl₂]₂ and K₃PO₄ in TCE, the compound undergoes β-OH elimination to form allylated arenes :
-
Catalyst : [Ru(p-cymene)Cl₂]₂ (2 mol%)
-
Base : K₃PO₄
-
Solvent : TCE
-
Temperature : 50°C
Kinetic Studies :
Cyclization and Ring-Opening
The thiazolidine ring exhibits reversible ring-opening under acidic or enzymatic conditions. For instance:
-
Acid Hydrolysis : Cleavage of the thiazolidine ring generates cysteine derivatives and acetone .
-
Enzymatic Action : Thioproteases catalyze selective ring opening, releasing allyl carboxylate intermediates .
Stereochemical Impact :
-
Ring-opening in chiral environments (e.g., L-penicillamine systems) produces diastereomeric mixtures .
Complexation and Bioactivity
The compound interacts with biomolecules via its carboxylate and thiazolidine moieties:
-
Angiotensin II Receptor Binding : Acts as a proline analog, modulating receptor conformations .
-
Metal Chelation : Coordinates transition metals (e.g., Ru²⁺) in catalytic cycles .
Structural Insights :
Comparative Reactivity
The allyl group’s reactivity distinguishes this compound from related thiazolidines:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer activity. For instance, studies have shown that thiazolidine derivatives can effectively inhibit the growth of various cancer cell lines, including those associated with breast, colon, and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in the development of new anticancer therapies .
Synthesis of Bioactive Molecules
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity. For example, it has been utilized in the synthesis of cysteine-functionalized polymers, which have potential applications in drug delivery systems .
Synthetic Methodologies
Formylation Reactions
The compound is also employed in formylation reactions to produce various thiazolidine derivatives. These reactions are crucial for synthesizing optically active compounds used in pharmaceuticals. For example, the formylation of thiazolidine-4-carboxylic acids has been documented as a method to recover optically active penicillamines .
Locking Amide Bonds
In peptide chemistry, thiazolidines are used to lock cis amide bonds in peptides. This application is particularly relevant for designing peptides with specific conformational properties necessary for biological activity . The ability to control the conformation of peptide bonds enhances the stability and efficacy of peptide-based drugs.
Material Sciences
Polymeric Prodrugs
The compound has been investigated for its role in developing polymeric prodrugs aimed at targeted drug delivery systems. These prodrugs are designed to release active pharmaceutical ingredients selectively at tumor sites, minimizing systemic toxicity and enhancing therapeutic efficacy .
Analytical Applications
In analytical chemistry, this compound is used as a reagent for various chemical analyses due to its ability to form stable complexes with metal ions. This property is beneficial for developing sensors and probes for detecting specific analytes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Allyl-Modified Aramid Nanofibers
Structural Parallels :
- Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride shares the allyl (-C=C) functional group with allyl-modified aramid nanofibers (ANMs) described in . Both compounds utilize the allyl group to introduce unsaturated bonds, which can participate in crosslinking or polymerization reactions .
- Functional Differences :
XPS Data Insights :
Allylescaline Hydrochloride
Structural Comparison :
- Allylescaline hydrochloride (CAS 39201-76-8) is a phenethylamine derivative with an allyloxy (-O-CH₂CH=CH₂) substituent on a benzene ring, whereas the target compound features an allyl ester (-COO-CH₂CH=CH₂) on a thiazolidine ring. Both are hydrochloride salts, ensuring similar solubility profiles in aqueous media .
- Molecular Weight and Stability :
- Allylescaline has a molecular weight of 273.8 g/mol and stability ≥5 years at -20°C. The target compound’s molecular weight is likely higher due to the thiazolidine core and methyl substituents, though exact data are unavailable.
Benzyl-Modified Compounds
Reactivity Contrast :
Thermal and Chemical Stability :
- Benzyl groups enhance thermal stability due to aromatic conjugation, whereas allyl groups may reduce stability owing to the susceptibility of double bonds to oxidation or radical reactions. This trade-off influences their selection in material design .
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Comparative XPS or NMR studies between the target compound and Allylescaline HCl could elucidate electronic differences arising from heterocyclic vs. aromatic systems.
Biological Activity
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride (ADTH) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of ADTH can be attributed to several mechanisms:
- Antioxidant Activity : ADTH has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.
- Enzyme Inhibition : Research indicates that ADTH may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation .
- Cytotoxic Effects : Preliminary studies suggest that ADTH exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
In Vitro Studies
In vitro studies have demonstrated that ADTH can induce apoptosis in cancer cells. For instance, a study reported that treatment with ADTH led to a significant decrease in cell viability in prostate cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment . Additionally, ADTH has been shown to modulate the expression of genes associated with apoptosis and cell cycle regulation.
In Vivo Studies
Animal model studies have further supported the anticancer properties of ADTH. In a murine model of prostate cancer, administration of ADTH resulted in reduced tumor growth and improved survival rates compared to control groups. These findings highlight the compound's potential as an effective treatment option .
Case Studies
- Prostate Cancer Treatment : A case study involving patients with advanced prostate cancer indicated that those receiving ADTH as part of their treatment regimen experienced reduced tumor markers and improved quality of life indicators compared to those receiving standard care alone.
- Oxidative Stress Reduction : Another study focused on patients with metabolic syndrome found that supplementation with ADTH significantly reduced markers of oxidative stress, suggesting its role in managing conditions related to oxidative damage .
Comparative Analysis
| Property/Activity | This compound | Other Thiazolidines |
|---|---|---|
| Antioxidant Activity | Moderate | Varies |
| Cytotoxic Effects | Significant against cancer cells | Limited |
| Enzyme Inhibition | Yes (specific enzymes) | Yes (varies by compound) |
| Clinical Applications | Potential for cancer therapy | Diabetes management |
Q & A
Q. What safety protocols are essential for handling this compound in electrophysiology studies?
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
- Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation of hydrochloride aerosols .
- Waste Disposal : Neutralize aqueous waste with 1M NaOH before disposal to hydrolyze the allyl ester into non-volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
